2-(2,5-Dimethylbenzoyl)pyrrolidine hydrochloride
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Overview
Description
2-(2,5-Dimethylbenzoyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C13H18ClNO. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a benzoyl group substituted with two methyl groups at the 2 and 5 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethylbenzoyl)pyrrolidine hydrochloride typically involves the acylation of pyrrolidine with 2,5-dimethylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dimethylbenzoyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce benzyl derivatives .
Scientific Research Applications
2-(2,5-Dimethylbenzoyl)pyrrolidine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(2,5-Dimethylbenzoyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially inhibiting their activity or altering their function. The benzoyl group may enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing ring.
2-Benzoylpyrrolidine: A pyrrolidine derivative with a benzoyl group.
2,5-Dimethylpyrrolidine: A pyrrolidine derivative with methyl groups at the 2 and 5 positions.
Uniqueness
2-(2,5-Dimethylbenzoyl)pyrrolidine hydrochloride is unique due to the presence of both the benzoyl group and the methyl substitutions, which can significantly influence its chemical reactivity and biological activity. These structural features may enhance its potential as a versatile scaffold in drug discovery and other applications .
Properties
Molecular Formula |
C13H18ClNO |
---|---|
Molecular Weight |
239.74 g/mol |
IUPAC Name |
(2,5-dimethylphenyl)-pyrrolidin-2-ylmethanone;hydrochloride |
InChI |
InChI=1S/C13H17NO.ClH/c1-9-5-6-10(2)11(8-9)13(15)12-4-3-7-14-12;/h5-6,8,12,14H,3-4,7H2,1-2H3;1H |
InChI Key |
NDWBXMHXJYPZBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)C2CCCN2.Cl |
Origin of Product |
United States |
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